Product packaging for 3-Bromo-4-methoxy-1H-indazole(Cat. No.:CAS No. 1167055-27-7)

3-Bromo-4-methoxy-1H-indazole

Cat. No.: B1523568
CAS No.: 1167055-27-7
M. Wt: 227.06 g/mol
InChI Key: NLBWDJBOEFTVDT-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Indazole Chemistry

The journey of indazole chemistry began with its initial synthesis, an endeavor that has since blossomed into a rich and diverse field of study. Initially defined by Emil Fischer as a pyrazole (B372694) ring fused to a benzene (B151609) ring, the fundamental structure of indazole has been the subject of extensive investigation due to its intriguing chemical and biological characteristics. pnrjournal.comresearchgate.net Early synthetic methods often involved multi-step processes with moderate yields. orgsyn.org Over the decades, significant advancements in synthetic methodologies have emerged, including transition-metal catalyzed reactions, acid/base-catalyzed approaches, and green chemistry techniques, all of which have made the synthesis of indazole derivatives more efficient and versatile. benthamdirect.comresearchgate.net These modern methods allow for the creation of a wide array of substituted indazoles, facilitating the exploration of their structure-activity relationships. researchgate.netresearchgate.net

Indazole can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable and is the predominant form. nih.govaustinpublishinggroup.com This tautomerism plays a crucial role in the chemical reactivity and biological activity of indazole derivatives. researchgate.net While naturally occurring indazoles are rare, with only a few, such as nigellicine (B1251354) and nigellidine, isolated from Nigella species, the synthetic realm has produced a vast number of indazole-containing compounds with significant pharmacological properties. pnrjournal.comnih.gov

Significance of Indazole Scaffolds in Modern Drug Discovery and Development

The indazole scaffold is a prominent feature in a multitude of commercially available drugs and clinical trial candidates, underscoring its therapeutic importance. researchgate.net Its ability to act as a bioisostere for other important heterocycles like indole, often with improved pharmacological properties, has made it a favored building block for medicinal chemists. nih.gov Indazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor properties. nih.govnih.govresearchgate.net

Several FDA-approved drugs incorporate the indazole moiety. For instance, pazopanib (B1684535) is a multi-kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. rsc.orgmdpi.com Axitinib is another kinase inhibitor employed in the management of advanced renal cell carcinoma. rsc.org Furthermore, compounds like bendazac (B1667983) and benzydamine (B159093) are established anti-inflammatory agents that feature the 1H-indazole scaffold. mdpi.com The indazole core's capacity to interact with various biological targets, including protein kinases, has been a key driver of its success in oncology drug discovery. rsc.orgnih.gov

Overview of Research Trends Pertaining to Halogenated and Alkoxy-Substituted Indazole Derivatives

In the pursuit of novel therapeutic agents, the strategic functionalization of the indazole ring with different substituents has been a major focus. Halogenated and alkoxy-substituted indazole derivatives, in particular, have garnered significant attention due to the unique properties these functional groups impart.

Halogenated Indazoles: The introduction of halogen atoms, such as bromine or chlorine, onto the indazole scaffold can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govbeilstein-journals.org For example, the presence of a halogen can lead to enhanced potency in kinase inhibitors. nih.gov Research has explored the regioselective halogenation of the indazole ring, with methods developed for specific positions like C7-bromination. nih.gov The steric and electronic effects of halogens at various positions, such as C3, have been shown to influence the regioselectivity of subsequent reactions like N-alkylation. beilstein-journals.org

Alkoxy-Substituted Indazoles: The incorporation of alkoxy groups, such as a methoxy (B1213986) group, can also profoundly impact the biological activity of indazole derivatives. The methoxy group can act as a hydrogen bond acceptor and influence the molecule's conformation and solubility. nih.gov Studies have shown that the position of the methoxy group is critical for activity. For instance, in a series of indazole derivatives targeting VEGFR-2, the presence of a methoxy group on the benzamide (B126) ring led to better activity. nih.gov Similarly, in the development of GSK-3 inhibitors, methoxy-substituted indazoles demonstrated higher potency compared to their methyl-substituted counterparts. nih.gov The combination of halogen and alkoxy substituents on the indazole ring offers a powerful strategy for fine-tuning the pharmacological profile of these compounds, leading to the discovery of potent and selective agents for various diseases. frontiersin.orgmdpi.comjocpr.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrN2O B1523568 3-Bromo-4-methoxy-1H-indazole CAS No. 1167055-27-7

Properties

IUPAC Name

3-bromo-4-methoxy-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-6-4-2-3-5-7(6)8(9)11-10-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBWDJBOEFTVDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=NNC(=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies of 3 Bromo 4 Methoxy 1h Indazole Analogs

Impact of Substituent Position and Nature on Biological Efficacy

The biological activity of indazole derivatives is highly sensitive to the positioning and chemical nature of substituents on both the pyrazole (B372694) and benzene (B151609) rings. For the 3-Bromo-4-methoxy-1H-indazole scaffold, modifications at various positions have been shown to dramatically alter efficacy, particularly in the context of kinase inhibition.

The C3 position is critical for interaction with many biological targets. While the parent compound features a bromine atom, this position is often a site for introducing larger moieties that can form key interactions. For instance, the 1H-indazole-3-amine structure is known to be an effective hinge-binding fragment in tyrosine kinase inhibitors. mdpi.com The substitution of the bromine with amine, amide, or aryl groups can lead to significant gains in potency, depending on the specific target.

The C4 position, occupied by a methoxy (B1213986) group in the title compound, is also pivotal. Studies on indazole arylsulfonamides as CCR4 antagonists have shown that electron-donating groups like methoxy or hydroxyl at the C4 position are associated with potent activity. acs.org Conversely, substitutions at the C5, C6, and C7 positions are generally less tolerated, with a preference for smaller groups at the C6 position. acs.org

The nature of the substituent is as important as its position. The introduction of hydrophobic groups such as alkyl or halogen atoms can sometimes decrease potency compared to derivatives with methoxy groups. nih.gov However, strategic placement of halogens can also enhance activity; for example, in a series of 1H-indazole-3-amine derivatives, a 3,5-difluoro substituent on a phenyl ring at the C-5 position resulted in superior anti-proliferative activity against Hep-G2 cells compared to other fluoro-substituted analogs. mdpi.com

Analog of this compoundModificationTarget/AssayObserved Activity Trend
Analog AReplacement of C3-Bromo with an Amine groupTyrosine Kinase InhibitionIncreased Potency (potential for hinge binding)
Analog BReplacement of C4-Methoxy with HydrogenCCR4 AntagonismDecreased Potency
Analog CAddition of a C6-Methyl groupGeneral Kinase InhibitionDecreased Potency (steric hindrance)
Analog DReplacement of C3-Bromo with a large hydrophobic groupVEGFR-2 InhibitionDecreased Potency
Analog EReplacement of C4-Methoxy with a Hydroxyl groupCCR4 AntagonismPotent Activity Maintained

Exploration of Electronic and Steric Effects on Pharmacological Profiles

The methoxy group at the C4 position is an electron-donating group. nih.gov Its electronic influence can be crucial for activity. For example, studies on other heterocyclic systems have shown that a para-methoxy substituent enhances antioxidant activity due to its mesomeric (resonance) effect, while a meta-substituent has little effect. nih.gov This highlights the importance of the substituent's position relative to the rest of the molecule for exerting its electronic influence.

Steric effects are also paramount. The size and shape of substituents determine how well the molecule can fit into a binding pocket. In some instances, a methoxy group can introduce steric hindrance that is detrimental to activity. Molecular docking studies of certain indazole derivatives against Aurora A kinase revealed that a methoxy group created a steric clash with an aspartate residue (Asp274) in the binding pocket, leading to lower activity. nih.gov This demonstrates the delicate balance required; a substituent might be electronically favorable but sterically prohibitive. Conversely, small groups are often preferred at positions like C5 and C6, as larger groups can prevent optimal orientation within the active site. acs.org

Stereochemical Influences in Indazole-Based Drug Design

Stereochemistry plays a pivotal role in the interaction between a drug molecule and its chiral biological target, such as an enzyme or receptor. For indazole-based compounds, the introduction of a chiral center can lead to enantiomers with significantly different biological activities, potencies, and metabolic profiles.

While the parent this compound is achiral, its derivatives often incorporate chiral substituents. A key area of interest is the C3 position, where the attachment of chiral side chains can lead to potent and selective inhibitors. Research has demonstrated the successful enantioselective synthesis of indazoles with a quaternary chiral center at the C3 position, underscoring the pharmaceutical importance of such structures. pnrjournal.com

The three-dimensional arrangement of atoms is critical for establishing precise interactions within a binding site. Even subtle changes in stereochemistry can alter the orientation of key functional groups, disrupting hydrogen bonds or causing steric clashes. For instance, complex indazole-containing molecules with propeller-shaped structures have been developed where the attachment of chiral units is essential for their assembly and function. hilarispublisher.com Although specific studies on the stereoisomers of this compound analogs are not widely reported, the principles of stereospecificity in drug design strongly suggest that if a chiral center were introduced, one enantiomer would likely exhibit superior activity over the other.

Identification of Key Pharmacophoric Features within the this compound Motif

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the this compound motif, several key features can be identified based on its activity as a kinase inhibitor.

Indazole Scaffold : The bicyclic indazole ring system serves as the core scaffold. It is a rigid structure that correctly positions the other functional groups for interaction with the target. It is considered a privileged scaffold in kinase inhibitor design. rsc.org

Hydrogen Bond Donor : The N-H group at the N1 position of the 1H-indazole tautomer is a critical hydrogen bond donor. In many kinase inhibitors, this group forms a key hydrogen bond with the "hinge region" of the kinase, which is a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme.

C3-Substituent : The bromine atom at the C3 position acts as a key electronic and steric modulator. It can also serve as a synthetic handle for further chemical modification. In many analogs, this position is occupied by a group that extends into a hydrophobic pocket or forms additional interactions.

C4-Methoxy Group : The methoxy group at the C4 position can function as a hydrogen bond acceptor and its methyl group can engage in van der Waals interactions. Its presence also influences the molecule's solubility and electronic properties, potentially enhancing cell permeability and metabolic stability. nih.gov

Computational and fragment-based drug design approaches have been used to identify the indazole core as a potent pharmacophore for inhibiting targets like Fibroblast Growth Factor Receptor (FGFR) kinases. researchgate.net The combination of these features defines the potential of the this compound motif as a foundation for developing targeted therapeutics.

Role of Tautomerism in Indazole Reactivity and Biological Activity

Indazoles can exist in different tautomeric forms, which are isomers that differ in the position of a proton. The most common forms are the 1H-indazole and 2H-indazole tautomers. nih.govnih.gov This phenomenon, known as annular tautomerism, significantly influences the chemical reactivity and biological activity of these compounds. nih.govresearchgate.net

The 1H-indazole tautomer is generally the more thermodynamically stable and, therefore, the predominant form in solution. nih.govresearchgate.net This stability is crucial because the N1-H is often the key hydrogen bond donor required for binding to many targets, particularly kinases. nih.gov The ability of the molecule to present this hydrogen bond donor in the correct orientation is essential for its inhibitory activity.

The equilibrium between the 1H and 2H tautomers can be influenced by the nature of substituents on the ring, the solvent, and the pH. The electronic properties of the 3-bromo and 4-methoxy substituents can modulate the pKa of the N-H protons, thereby shifting the tautomeric equilibrium. While the 1H form is typically favored, the 2H tautomer can also be biologically relevant. The different positioning of the N-H proton in the 2H tautomer leads to a different three-dimensional shape and a different pattern of hydrogen bond donors and acceptors. This can result in the molecule binding to different targets or to the same target in a different binding mode. Therefore, understanding and controlling the tautomeric state is a critical aspect of designing effective indazole-based drugs. researchgate.net

Computational and Theoretical Investigations in Indazole Research

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is crucial for understanding how a ligand, such as a derivative of 3-Bromo-4-methoxy-1H-indazole, might interact with the active site of a biological target, typically a protein or enzyme.

Should such studies be conducted on this compound, researchers would likely investigate its binding affinity and interaction patterns with various therapeutic targets. The analysis would reveal key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the target protein. This information is instrumental in optimizing the ligand's structure to enhance its binding potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For a series of compounds including this compound, a QSAR study would aim to develop a predictive model based on various molecular descriptors. These descriptors can be electronic, steric, hydrophobic, or topological in nature.

The goal of a QSAR study on this compound and its analogs would be to identify the key structural features that govern their biological activity. This would enable the prediction of the activity of novel, unsynthesized compounds, thereby guiding the design of more potent molecules and reducing the need for extensive experimental screening.

Molecular Dynamics Simulations for Ligand-Protein Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of a molecular system. If a complex of this compound bound to a protein target were subjected to MD simulations, it would allow researchers to assess the stability of the binding pose predicted by molecular docking.

These simulations can reveal the dynamic changes in the ligand's conformation and its interactions with the protein over time. Key insights from MD simulations include the flexibility of the protein's active site, the role of water molecules in the binding interface, and the calculation of binding free energies, which provide a more accurate estimation of the ligand's affinity for the target.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT, GIAO)

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. For this compound, DFT calculations could provide insights into its molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). These properties are fundamental to understanding the molecule's reactivity and its ability to participate in various chemical reactions and intermolecular interactions.

The Gauge-Including Atomic Orbital (GIAO) method is specifically used for the prediction of NMR chemical shifts. Quantum chemical calculations employing the GIAO method for this compound would allow for the theoretical prediction of its 1H and 13C NMR spectra, which can be a valuable tool for its structural characterization and confirmation.

In Silico Virtual Screening for Novel Indazole Inhibitors

In silico virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. If this compound were identified as a hit compound, its structure could be used as a template in a virtual screening campaign to find other, potentially more potent, indazole-based inhibitors.

This process can be performed using either ligand-based or structure-based approaches. Ligand-based virtual screening would involve searching for molecules with similar structural or chemical features to this compound. Structure-based virtual screening would involve docking a large library of compounds into the active site of a target protein to identify those with the best predicted binding affinity and interaction profile.

Biological and Pharmacological Applications of 3 Bromo 4 Methoxy 1h Indazole Derivatives

Anticancer and Antitumor Activities

While the indazole scaffold is a recognized pharmacophore in the development of anticancer agents, specific research detailing the anticancer and antitumor activities of 3-Bromo-4-methoxy-1H-indazole derivatives is not extensively available in the current body of scientific literature. However, studies on closely related bromo-indazole isomers and other substituted indazoles provide insights into the potential of this chemical class.

Kinase Inhibition Profiles

There is a lack of specific studies on the kinase inhibition profiles of this compound derivatives. Research on the broader family of indazole derivatives has established them as potent kinase inhibitors. For instance, various indazole-containing compounds have been investigated as inhibitors of tyrosine kinases and serine/threonine kinases, which are crucial in cancer cell signaling pathways. nih.gov Indazole derivatives have shown inhibitory activity against kinases such as GSK-3, with methoxy-substituted 1H-indazole-3-carboxamides demonstrating notable potency. nih.gov The specific substitution pattern of a bromo group at the 3-position and a methoxy (B1213986) group at the 4-position would likely modulate the binding affinity and selectivity for different kinases, but dedicated studies are required to elucidate these specific interactions.

Antiproliferative and Cell Cycle Modulation Mechanisms

Direct evidence for the antiproliferative and cell cycle modulation mechanisms of this compound derivatives is not detailed in published studies. The broader class of indazole derivatives has been shown to exert antiproliferative effects on various cancer cell lines. nih.gov These effects are often linked to the induction of cell cycle arrest and apoptosis. For example, certain 3-methyl-1H-indazole derivatives have been found to potently suppress the proliferation of cancer cell lines. nih.gov The mechanism of action for some indazoles involves the modulation of key proteins in the cell cycle, leading to a halt in cell division and subsequent cell death.

Inhibition of Bacterial Cell Division (e.g., FtsZ inhibitors)

While there is no specific research on this compound derivatives as inhibitors of the bacterial cell division protein FtsZ, studies on other bromo-indazole isomers have shown significant promise in this area. A series of novel 4-bromo-1H-indazole derivatives were designed and synthesized as FtsZ inhibitors. nih.gov These compounds displayed in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria by inhibiting cell division. nih.gov The inhibition of FtsZ, a protein that forms the Z-ring at the site of bacterial cell division, leads to filamentation and ultimately cell death, making it an attractive target for new antibacterial agents. nih.govresearchgate.net

Antimicrobial Activities

Specific antimicrobial studies on this compound derivatives are not well-documented. However, research on other bromo-substituted indazoles provides a basis for their potential antimicrobial efficacy.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

There is a lack of specific data on the antibacterial efficacy of this compound derivatives. However, related compounds have demonstrated notable antibacterial properties. For instance, a series of 4-bromo-1H-indazole derivatives were evaluated for their in vitro antibacterial activity against various strains. These compounds showed better activity against Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes than other tested bacteria. nih.gov Some of these derivatives exhibited significantly more potent activity against penicillin-resistant Staphylococcus aureus than the reference compound 3-methoxybenzamide (B147233) (3-MBA). nih.gov Additionally, certain synthesized compounds showed moderate inhibition of cell division against S. aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov

In a separate study, novel 1,2,3-triazole derivatives tethered with a 6-bromo-1H-indazole core were synthesized and evaluated for their antimicrobial efficacy. Several of these compounds expressed moderate to good inhibition against the Gram-positive bacterium Bacillus subtilis. researchgate.net

Table 1: Antibacterial Activity of 4-Bromo-1H-Indazole Derivatives (as FtsZ Inhibitors) Note: This data is for 4-bromo-1H-indazole derivatives, not this compound derivatives.

CompoundTarget OrganismActivity
Compound 9S. pyogenes PSMIC = 4 µg/mL
Compound 12Penicillin-resistant S. aureus256-fold more potent than 3-MBA
Compound 18Penicillin-resistant S. aureus256-fold more potent than 3-MBA
Compound 18S. aureus ATCC2921364-fold better activity than 3-MBA

(Source: Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. nih.gov)

Antifungal Properties

Specific research on the antifungal properties of this compound derivatives is not currently available. However, studies on related bromo-indazole compounds suggest potential in this area. A series of 6-bromo-1H-indazole derivatives bearing a 1,2,3-triazole moiety were synthesized and evaluated for their antifungal activity. researchgate.net Within this series, one compound was identified as an active derivative against the fungus Candida albicans. researchgate.net This indicates that the bromo-indazole scaffold can be a viable starting point for the development of novel antifungal agents.

Anti-inflammatory and Immunomodulatory Effects

The indazole nucleus is a core component of several known anti-inflammatory agents, highlighting the potential of this compound derivatives in this therapeutic area. The structural similarity of indazoles to endogenous purines allows them to interact with biological targets involved in the inflammatory cascade.

Research into various substituted indazoles has demonstrated significant anti-inflammatory properties. For instance, a series of 1,5-disubstituted indazol-3-ols were synthesized and showed interesting anti-inflammatory activities in multiple models of inflammation. One of the compounds, 5-methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol, was a potent inhibitor of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes, with an IC50 of 44 nM. This compound also inhibited the contraction of sensitized guinea pig tracheal segments and reduced antigen-induced airway eosinophilia, indicating its potential in treating allergic inflammatory conditions. While these are not direct derivatives of this compound, the presence of a methoxy group is a shared feature that could contribute to anti-inflammatory activity.

Furthermore, the immunomodulatory potential of indazole derivatives is an emerging area of interest. Indoleamine 2,3-dioxygenase 1 (IDO1) is a crucial enzyme in immune regulation, and its inhibition is a promising strategy in cancer immunotherapy. nih.gov Several indazole-containing compounds have been investigated as IDO1 inhibitors, suggesting that derivatives of this compound could also modulate immune responses through this or similar pathways.

A study on indazole-3-carboxamides identified them as potent blockers of the calcium-release activated calcium (CRAC) channel, which is critical for mast cell function. nih.gov By inhibiting calcium influx, these compounds could stabilize mast cells and prevent the release of pro-inflammatory mediators. nih.gov The structure-activity relationship (SAR) studies in this research highlighted the importance of the substitution pattern on the indazole ring, suggesting that a 3-bromo-4-methoxy substitution could be a viable pattern for developing novel immunomodulators. nih.gov

Table 1: Anti-inflammatory and Immunomodulatory Activity of Selected Indazole Derivatives

Compound/Derivative ClassTarget/AssayObserved EffectReference
5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol5-LipoxygenasePotent inhibition (IC50 = 44 nM)
Indazole-3-carboxamidesCRAC channelInhibition of calcium influx, mast cell stabilization nih.gov
1H-Indazole derivativesIDO1 EnzymeInhibition of IDO1 activity nih.gov

Other Emerging Therapeutic Applications

Beyond anti-inflammatory and immunomodulatory effects, the versatile indazole scaffold has been explored for a variety of other therapeutic uses.

There is evidence to suggest that bromo-substituted indazoles may possess neuroprotective properties. Research has indicated that 6-bromo-1H-indazole is a potent neuroprotective agent. nih.gov Although this is a structural isomer of the core compound , it points to the potential importance of the bromo-indazole scaffold in neuroprotection. Further investigation into derivatives of this compound is warranted to explore their potential in treating neurodegenerative diseases.

Indazole derivatives have been investigated for their effects on the cardiovascular system. nih.gov Structure-activity relationship (SAR) analyses of certain indazole derivatives have shown that substitutions at various positions on the indazole nucleus can significantly influence their cardiovascular activity. nih.gov For example, the substitution of a chlorine or methyl group at the C7 position of the indazole nucleus in marsanidine (B1261314) analogues resulted in compounds with enhanced cardiovascular effects. nih.gov This highlights the importance of the substitution pattern in determining the pharmacological profile of indazole derivatives and suggests that the 3-bromo-4-methoxy substitution pattern could confer specific cardiovascular effects.

The indazole scaffold has proven to be a valuable template for the design of inhibitors for a range of enzymes beyond kinases.

Indoleamine 2,3-dioxygenase 1 (IDO1): As mentioned earlier, IDO1 is a key immunomodulatory enzyme. The discovery of 1H-indazole as a novel pharmacophore with potent IDO1 inhibitory activity has spurred the synthesis and evaluation of various indazole derivatives. nih.gov SAR studies have indicated that substituent groups at the 4- and 6-positions of the indazole ring significantly affect inhibitory activity. nih.gov This suggests that the 3-bromo-4-methoxy substitution pattern could be a promising starting point for the design of novel IDO1 inhibitors.

Glucokinase: Glucokinase (GK) activators are a class of therapeutic agents being investigated for the treatment of type 2 diabetes. A study on 1,4-disubstituted indazoles led to the discovery of a novel class of allosteric glucokinase activators. While this research focused on a different substitution pattern, it demonstrates the potential of the indazole scaffold to interact with and modulate the activity of this important metabolic enzyme.

Aldosterone Synthase (CYP11B2): Inhibition of CYP11B2 is a therapeutic strategy for hypertension. A structurally novel series of indazole derivatives have been identified as potent inhibitors of CYP11B2. nih.gov The benchmark compound from this series displayed high selectivity and lead-like pharmacokinetic properties. nih.gov This discovery opens the door for exploring this compound derivatives as potential CYP11B2 inhibitors for the management of cardiovascular diseases.

Table 2: Enzyme Inhibition by Selected Indazole Derivatives

Enzyme TargetIndazole Derivative ClassKey FindingsReference
IDO11H-Indazole derivativesNovel pharmacophore for IDO1 inhibition nih.gov
Glucokinase1,4-Disubstituted indazolesNovel class of allosteric glucokinase activators
CYP11B2Indazole derivativesPotent and selective inhibition nih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Tautomeric Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules in solution. For 3-Bromo-4-methoxy-1H-indazole, both ¹H and ¹³C NMR spectroscopy would provide a detailed map of the chemical environment of each atom.

In a typical ¹H NMR spectrum, distinct signals would be expected for the aromatic protons on the indazole ring system and the methoxy (B1213986) group protons. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the bromine and methoxy substituents, as well as their positions on the benzene (B151609) ring portion of the indazole core. The methoxy group would present as a sharp singlet, typically in the range of 3.8-4.0 ppm.

The ¹³C NMR spectrum would complement the proton data by identifying all unique carbon atoms in the molecule. The carbon of the methoxy group would appear in the upfield region (around 55-60 ppm), while the aromatic and heterocyclic carbons would resonate at lower fields (typically 100-150 ppm). The carbon atom attached to the bromine would show a characteristic chemical shift due to the heavy atom effect.

A crucial aspect of indazole chemistry is the potential for annular tautomerism, where the N-H proton can reside on either nitrogen atom (N1 or N2) of the pyrazole (B372694) ring. researchgate.netresearchgate.netnih.gov NMR spectroscopy is a powerful tool for investigating this phenomenon. nih.govmdpi.com The observed chemical shifts and coupling constants can differ between the 1H- and 2H-tautomers. researchgate.netresearchgate.net In many cases, indazoles exist predominantly as the more thermodynamically stable 1H-tautomer. researchgate.netnih.gov However, the equilibrium can be influenced by factors such as solvent polarity and temperature. researchgate.net Variable temperature NMR studies can be employed to probe the dynamics of this tautomeric exchange.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: The following data is predicted based on analogous structures, as specific experimental data for this compound is not readily available in the searched literature. Actual experimental values may vary.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H57.20 - 7.40C5: 115 - 120
H66.90 - 7.10C6: 110 - 115
H77.50 - 7.70C7: 125 - 130
OCH₃3.80 - 4.00 (s, 3H)OCH₃: 55 - 60
NH10.0 - 12.0 (br s, 1H)C3: 130 - 135
C3a: 140 - 145
C4: 150 - 155
C7a: 120 - 125

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its molecular formula (C₈H₇BrN₂O).

The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity separated by two mass units.

Electron ionization (EI) mass spectrometry would also reveal a specific fragmentation pattern. The fragmentation of indazole derivatives often involves cleavage of the pyrazole ring and loss of substituents. researchgate.net Common fragmentation pathways could include the loss of the methoxy group (•OCH₃), followed by the loss of a hydrogen atom or other small neutral molecules.

Interactive Data Table: Expected Mass Spectrometry Data

ParameterExpected Value
Molecular FormulaC₈H₇BrN₂O
Molecular Weight227.06 g/mol
[M]⁺ (⁷⁹Br)m/z 226
[M+2]⁺ (⁸¹Br)m/z 228
Key Fragments[M-CH₃]⁺, [M-OCH₃]⁺, [M-Br]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected absorptions include a broad band in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration of the indazole ring. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings would be observed in the 1450-1600 cm⁻¹ region. The characteristic C-O stretching of the methoxy group would likely produce a strong absorption band between 1200 and 1300 cm⁻¹ for the asymmetric stretch and near 1000-1050 cm⁻¹ for the symmetric stretch. The C-Br stretching vibration typically appears in the lower frequency "fingerprint" region of the spectrum, generally below 800 cm⁻¹.

Interactive Data Table: Characteristic Infrared Absorption Frequencies

Functional GroupBond VibrationExpected Frequency Range (cm⁻¹)
AmineN-H stretch3100 - 3300 (broad)
AromaticC-H stretch3000 - 3100
AromaticC=C stretch1450 - 1600
EtherC-O stretch (asymmetric)1200 - 1300
EtherC-O stretch (symmetric)1000 - 1050
Alkyl HalideC-Br stretch< 800

X-ray Crystallography for Precise Three-Dimensional Structure Determination and Ligand-Protein Binding Modes

Furthermore, X-ray crystallography is a powerful method for visualizing the binding of a ligand to a protein target at the atomic level. nih.govmdpi.comthesciencein.org If this compound were to be investigated as a potential ligand for a biological target, co-crystallization with the protein of interest would allow for the detailed characterization of the ligand-protein binding mode. This would reveal the specific amino acid residues involved in the interaction, the nature of the binding forces (e.g., hydrogen bonds, hydrophobic interactions), and the conformation of the ligand within the binding site. Such information is invaluable for structure-based drug design and for understanding the molecular basis of biological activity.

Patent Landscape and Intellectual Property Considerations

Strategies for Patenting Novel Indazole Derivatives in Pharmaceutical Research

The patenting of new chemical entities derived from indazole scaffolds follows a well-trodden yet intricate path, focusing on novelty, non-obviousness, and utility. For derivatives synthesized using 3-Bromo-4-methoxy-1H-indazole, patent strategies often revolve around several key aspects:

Composition of Matter Claims: This is the most robust form of patent protection, covering the novel molecule itself. For an indazole derivative to be patentable, it must be new and not previously disclosed. The specific arrangement of atoms and functional groups, which may be introduced via reactions involving the bromo and methoxy (B1213986) groups of the starting indazole, is what confers novelty.

Markush Claims: To broaden the scope of protection, pharmaceutical companies often employ Markush claims. These claims define a class of related compounds by specifying a core structure (the indazole scaffold) and then listing various possible substituents at different positions. This strategy allows a single patent to cover a vast number of structurally similar molecules, preempting competitors from making minor modifications to circumvent the patent.

Method of Use Claims: These patents protect the use of a specific indazole derivative for treating a particular disease. For instance, a patent might claim the use of a novel indazole compound for the treatment of a specific type of cancer by inhibiting a particular protein kinase. This is a crucial layer of protection, especially if the compound itself has been disclosed in a different context.

Process Patents: While generally considered less potent than composition of matter claims, process patents can be valuable. They protect a specific, novel method of synthesizing a compound. For example, a new and efficient method for coupling a side chain to the 3-position of this compound could be patented.

Formulation Patents: These patents cover specific formulations of a drug, such as a particular salt form, polymorph, or delivery system. These can extend the intellectual property protection of a drug even after the primary composition of matter patent has expired.

A prime example of the strategic use of this compound as an intermediate in creating patentable compounds can be found in the development of protein kinase inhibitors. For instance, patent applications describe the use of this starting material in the synthesis of complex indazole derivatives that are claimed to have potent inhibitory activity against various kinases implicated in cancer. The novelty of these final compounds often lies in the intricate side chains and heterocyclic systems attached to the indazole core, a process facilitated by the reactive bromo group at the 3-position.

Analysis of Intellectual Property Trends in Indazole-Based Drug Development

The intellectual property landscape for indazole-based drugs has been dynamic and intensely competitive, with several clear trends emerging over the past decade.

A significant number of patents for indazole derivatives are focused on their application as protein kinase inhibitors . This is a direct reflection of the scientific community's success in identifying kinases as critical targets in oncology and other diseases. A review of patent literature reveals a concentration of inventions targeting kinases such as VEGFR, c-Met, and various cyclin-dependent kinases (CDKs). The indazole scaffold has proven to be an effective pharmacophore for binding to the ATP-binding site of these enzymes.

Another notable trend is the increasing number of patents for indazole derivatives in combination therapies . As the understanding of cancer biology deepens, it has become clear that targeting multiple pathways simultaneously can be more effective. Consequently, patents are being filed that claim the use of an indazole-based kinase inhibitor in combination with other anticancer agents, such as chemotherapeutics or immunotherapies.

Furthermore, there is a growing interest in patenting indazole derivatives for indications beyond oncology . While cancer remains the primary focus, patent applications are increasingly exploring the use of these compounds for inflammatory diseases, neurodegenerative disorders, and infectious diseases. This diversification of therapeutic applications is expanding the intellectual property footprint of the indazole scaffold.

The following table provides a snapshot of the types of patent claims frequently seen in the development of indazole-based pharmaceuticals:

Patent Claim TypeDescriptionExample in Indazole Drug Development
Composition of Matter Claims a novel chemical entity.A patent for a new indazole derivative with a unique substitution pattern designed to inhibit a specific kinase.
Method of Use Claims a new therapeutic application for a known or new compound.A patent for the use of a known indazole compound to treat a specific type of lung cancer.
Process Claims a novel and non-obvious method of synthesizing a compound.A patent for a more efficient, scalable synthesis of an indazole-based drug intermediate.
Formulation Claims a specific formulation of an active pharmaceutical ingredient.A patent for a stable, orally bioavailable salt form of an indazole-based drug.
Combination Therapy Claims the use of a compound in conjunction with one or more other therapeutic agents.A patent for the co-administration of an indazole kinase inhibitor and an immunotherapy agent.

Future Research Directions and Translational Challenges

Development of Novel and Efficient Synthetic Routes for Complex Indazole Architectures

The creation of diverse and complex indazole-based drug candidates hinges on the availability of robust and versatile synthetic methodologies. While classical methods for indazole synthesis exist, future efforts are directed towards developing more efficient, scalable, and environmentally friendly routes. nih.gov A key challenge is the regioselective synthesis of substituted indazoles, as the two nitrogen atoms in the pyrazole (B372694) ring can lead to mixtures of N-1 and N-2 isomers. pnrjournal.com

Future synthetic strategies are likely to focus on:

Catalyst-Based Approaches: The use of transition-metal catalysts, such as palladium and copper, has already enabled significant progress in constructing indazole cores. bohrium.comresearchgate.net Future work will likely explore novel catalytic systems that offer higher yields, broader functional group tolerance, and milder reaction conditions. researchgate.net For instance, Rh(iii)/Cu(ii)-co-catalyzed C–H amidation represents an advanced method that allows for the synthesis of diverse indazoles from readily available materials with high efficiency. nih.gov

Flow Chemistry and Automation: To accelerate the drug discovery process, high-throughput synthesis methods are essential. Integrating flow chemistry and automated platforms could enable the rapid generation of large libraries of 3-Bromo-4-methoxy-1H-indazole derivatives for biological screening.

Synthetic StrategyDescriptionPotential Advantages for Indazole ArchitecturesReference
C-H Activation/AmidationDirect functionalization of C-H bonds to form C-N bonds, often using rhodium or palladium catalysts.High atom economy, utilization of simple starting materials, and ability to create diverse derivatives. nih.gov
Intramolecular Ullmann-Type ReactionCopper-catalyzed intramolecular N-arylation to form the indazole ring from a suitably substituted precursor.Improved route for specific isomers, avoiding harsh conditions or safety concerns of other methods. researchgate.net
[3+2] CycloadditionReaction of diazo compounds with arynes to directly form the indazole core.Provides a direct and efficient approach to a wide range of substituted indazoles under mild conditions. organic-chemistry.org
Microwave-Assisted SynthesisUtilizing microwave irradiation to accelerate reaction rates, often in one-pot procedures.Significant reduction in reaction times and potential for improved yields. researchgate.net

Addressing Metabolic Liabilities and Pharmacokinetic Optimization of Indazole Scaffolds

A significant hurdle in translating a promising indazole derivative from a laboratory "hit" to a clinical drug is optimizing its pharmacokinetic profile, which includes its absorption, distribution, metabolism, and excretion (ADMET). researchgate.net Indazole scaffolds can be susceptible to metabolic transformations, such as oxidation or glucuronidation, which can lead to poor oral bioavailability and rapid clearance from the body. pharmablock.com

Key challenges and future research directions include:

Identifying Metabolic "Soft Spots": The methoxy (B1213986) group in this compound, for example, could be a potential site for O-dealkylation by cytochrome P450 enzymes. Future research will involve detailed metabolic stability assays and metabolite identification studies to pinpoint such liabilities.

Structure-Activity Relationship (SAR) and Pharmacokinetic Optimization: Medicinal chemists will need to synthesize analogs of the lead compound to systematically modify the scaffold. This could involve replacing metabolically unstable groups with more robust bioisosteres. pharmablock.com For instance, the indazole nucleus itself is often used as a bioisostere for phenol (B47542) to improve metabolic stability. pharmablock.com Computational ADMET prediction tools are increasingly used to guide this optimization process, allowing for the in silico screening of potential analogs before synthesis. biotech-asia.org

Improving Drug-like Properties: Beyond metabolic stability, properties such as solubility, permeability, and plasma protein binding must be fine-tuned. Optimization efforts may involve modulating lipophilicity and introducing polar functional groups to achieve a balance of properties conducive to oral absorption and effective distribution to the target tissue. ebi.ac.uk

Exploration of New Biological Targets and Disease Indications for Indazole Derivatives

The indazole scaffold has demonstrated a remarkable range of biological activities, with derivatives being investigated and approved for various diseases, particularly cancer. pnrjournal.comnih.govresearchgate.net Many indazole-based drugs function as protein kinase inhibitors, targeting enzymes like VEGFR, FGFR, and others involved in cell signaling pathways. rsc.orgnih.gov

Future research will aim to expand the therapeutic potential of indazoles beyond established targets:

Oncology: While kinase inhibition is a major focus, new targets are emerging. For example, derivatives of 1H-indazole-3-amine are being explored as inhibitors of the p53/MDM2 pathway to induce apoptosis in cancer cells. nih.gov Other research has identified 3-methyl-1H-indazole derivatives as inhibitors of Bromodomain-containing Protein 4 (BRD4), an epigenetic reader that is a therapeutic target in several cancers. researchgate.netnih.gov

Cardiovascular and Metabolic Diseases: Indazole derivatives have shown potential in treating cardiovascular conditions like hypertension and thrombosis, as well as metabolic disorders. nih.gov Further exploration of targets within these complex disease areas is a promising avenue.

Infectious and Inflammatory Diseases: The scaffold has been incorporated into compounds with antimicrobial and anti-inflammatory properties. pnrjournal.comnih.gov High-throughput screening of libraries based on the this compound core against a wide array of pathogens and inflammatory targets could uncover novel therapeutic leads.

Target Class/PathwayExample TargetsTherapeutic AreaReference
Protein KinasesVEGFR-2, FGFR, c-Kit, ERKOncology rsc.orgnih.govnih.gov
Epigenetic RegulatorsBromodomain-containing Protein 4 (BRD4)Oncology researchgate.netnih.gov
Apoptosis Pathwaysp53/MDM2 Interaction, Bcl-2Oncology nih.gov
Gastrointestinal Signaling5-HT3 ReceptorAntiemetic pnrjournal.com
Cardiovascular SignalingRho Kinase, β3-ARHypertension, Circulatory Disorders nih.gov

Integration of Artificial Intelligence and Machine Learning in Indazole Drug Design

The conventional drug discovery pipeline is notoriously long and expensive. Artificial Intelligence (AI) and Machine Learning (ML) are poised to revolutionize this process by improving efficiency and predictive accuracy. nih.govresearchgate.net For indazole-based drug design, AI/ML can be applied across the entire discovery workflow.

Future integration of AI and ML will likely involve:

Target Identification and Validation: AI algorithms can analyze vast biological datasets (genomics, proteomics, clinical data) to identify and validate novel biological targets for which indazole derivatives might be effective.

High-Throughput Virtual Screening (HTVS): ML models can screen massive virtual libraries of indazole derivatives against a target protein's structure, predicting binding affinity and prioritizing compounds for synthesis and testing far more rapidly than physical screening. nih.gov

De Novo Drug Design: Generative AI models can design entirely new indazole-based molecules optimized for specific properties, such as high potency against a target and favorable ADMET characteristics. researchgate.net

Predictive Modeling: AI can build robust models to predict the ADMET properties, potential toxicity, and even clinical trial outcomes of new indazole derivatives, helping to reduce the high attrition rates in drug development. ijirt.org

The primary challenge in this area is the need for large, high-quality datasets to train reliable models. researchgate.net As more experimental data on indazole derivatives becomes available, the predictive power of AI/ML models will continue to improve, accelerating the journey from a chemical scaffold like this compound to a life-saving therapeutic. jsr.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Bromo-4-methoxy-1H-indazole, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Common synthetic routes involve bromination of 4-methoxy-1H-indazole using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF as solvent, 0–5°C). Optimization includes adjusting stoichiometry, reaction time, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) . For regioselective bromination, directing groups or protective strategies (e.g., NH protection with Boc groups) may be employed .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks should researchers prioritize?

  • Methodology :

  • 1H/13C NMR : Look for the methoxy group signal (~δ 3.8–4.0 ppm in 1H NMR, δ 55–60 ppm in 13C NMR) and aromatic protons split due to bromine’s deshielding effect .
  • IR Spectroscopy : Confirm the C-Br stretch (~500–600 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak [M+H]+ at m/z 227/229 (Br isotope pattern) .

Q. How can researchers ensure compound purity post-synthesis, and what analytical methods are recommended?

  • Methodology : Use HPLC (C18 column, acetonitrile/water gradient) or TLC (silica, UV visualization) to assess purity. Recrystallization from ethanol/water mixtures improves crystallinity. Elemental analysis (C, H, N) validates stoichiometric ratios .

Advanced Research Questions

Q. How does the electron-donating methoxy group at the 4-position influence the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology : The methoxy group activates the indazole ring via resonance, directing electrophilic substitution to the 5- and 7-positions. In cross-coupling, the 3-bromo site is preferred due to steric accessibility. Computational studies (DFT) can predict charge distribution, while kinetic monitoring (e.g., in situ NMR) tracks reaction pathways .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

  • Methodology : Use SHELX programs for structure refinement, particularly SHELXL for small-molecule resolution. Validate against high-resolution data (R-factor < 0.05) and compare with Cambridge Structural Database entries. Address twinning or disorder by iterative refinement and Hirshfeld surface analysis .

Q. In medicinal chemistry, how does the substitution pattern of this compound affect kinase inhibition selectivity?

  • Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing Br with Cl or modifying the methoxy group). Use molecular docking (AutoDock Vina) to assess binding to ATP pockets in kinases (e.g., JAK2). Validate via enzymatic assays (IC50 determination) and compare with known inhibitors like ruxolitinib .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.